
Phenylglyoxal monohydrate
Overview
Description
Phenylglyoxal monohydrate is an organic compound with the formula C₆H₅C(O)C(O)H·H₂O. It contains both an aldehyde and a ketone functional group. In its anhydrous form, it appears as a yellow liquid, but it readily forms a colorless crystalline hydrate. This compound has been used extensively in organic and biological chemistry, particularly as a reagent to modify the amino acid arginine .
Preparation Methods
Phenylglyoxal monohydrate can be synthesized through various methods:
Oxidation of Acetophenone with Selenium Dioxide: This is one of the most popular methods.
Thermal Decomposition of the Sulfite Derivative of the Oxime: This method involves the thermal decomposition of the sulfite derivative of the oxime to produce phenylglyoxal.
Reaction of Methyl Benzoate with Potassium Methanesulfinate: Methyl benzoate reacts with potassium methanesulfinate to give phenylglyoxal hemimercaptal, which is then oxidized with copper (II) acetate to yield phenylglyoxal.
Chemical Reactions Analysis
Phenylglyoxal monohydrate undergoes various chemical reactions:
Oxidation: Phenylglyoxal can be oxidized to form benzoic acid.
Reduction: It can be reduced to form benzyl alcohol.
Substitution: Phenylglyoxal can undergo nucleophilic substitution reactions, particularly with amines to form imines.
Common reagents used in these reactions include selenium dioxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions include benzoic acid, benzyl alcohol, and imines.
Scientific Research Applications
Biochemical Applications
Modification of Proteins
Phenylglyoxal monohydrate is primarily known for its ability to modify specific amino acid residues in proteins, particularly arginine. This modification can alter the function and activity of enzymes, making it a valuable tool in biochemical research. For example, it has been utilized to modify carbonic anhydrase III from pig muscle, which can help elucidate the role of arginine residues in enzyme catalysis .
Antimicrobial Properties
Recent studies have explored the potential of this compound as an antimicrobial agent. It has shown effectiveness against Clostridium botulinum, where concentrations as low as 0.06 mM delayed germination in botulinal assay medium, and 5 mM inhibited neurotoxin production in food products . This suggests its utility in food safety applications, particularly as a preservative.
Organic Synthesis
Synthesis of Heterocyclic Compounds
This compound has been employed in innovative synthetic methodologies. A notable application is its use in the visible-light promoted oxidative annulation with 2-naphthols, which leads to the formation of hydroxy-naphthofuranone derivatives. This reaction is characterized by high atom economy and tolerance for various substituents, making it a significant advancement in organic synthesis .
Reagent for Chemical Reactions
In addition to its role in protein modification, this compound serves as a reagent in various chemical reactions:
- It acts as an enophile in reactions with olefins to produce allylcarboxaldehydes.
- It is involved in Knoevenagel condensation reactions to yield epoxy-γ-butyrolactams .
- Its application extends to the synthesis of imidazole derivatives through condensation reactions with guanylhydrazone .
Case Study 1: Modification of Carbonic Anhydrase III
- Objective: To investigate the role of arginine residues.
- Method: Treatment with this compound.
- Outcome: Significant changes in enzyme activity were observed, highlighting the importance of arginine in enzyme function .
Case Study 2: Antimicrobial Efficacy Against C. botulinum
- Objective: To evaluate the potential of this compound as a food preservative.
- Method: Testing various concentrations against bacterial spores.
- Outcome: Demonstrated effectiveness at low concentrations, suggesting practical applications in food safety and preservation .
Case Study 3: Synthesis of Hydroxy-Naphthofuranones
- Objective: To develop a new synthetic route under visible light.
- Method: Base-mediated oxidative annulation using this compound and 2-naphthol.
- Outcome: Successful formation of desired compounds with confirmed structures via X-ray diffraction analysis .
Data Table: Summary of Applications
Mechanism of Action
Phenylglyoxal monohydrate exerts its effects primarily through the modification of arginine residues in proteins. The compound reacts with the guanidino group of arginine under mild conditions, forming a stable adduct. This modification can affect the protein’s structure and function, making phenylglyoxal a valuable tool in biochemical research .
Comparison with Similar Compounds
Phenylglyoxal monohydrate can be compared with other similar compounds such as:
Methylglyoxal: Unlike phenylglyoxal, methylglyoxal is a simpler aldehyde with a single carbonyl group. It is also more reactive and can form advanced glycation end-products (AGEs) in biological systems.
Phenylacetaldehyde: This compound lacks the ketone functional group present in phenylglyoxal, making it less versatile in chemical reactions.
Phenylglyoxal’s unique combination of aldehyde and ketone functional groups makes it a versatile reagent in both organic and biological chemistry.
Biological Activity
Phenylglyoxal monohydrate (PG) is an organic compound that has garnered attention for its diverse biological activities. This article explores its effects on various biological systems, highlighting its antimicrobial properties, enzyme inhibition, and potential applications in medical and food industries.
Phenylglyoxal (C₈H₈O₃) is characterized by both aldehyde and ketone functional groups. It exists primarily as a colorless crystalline hydrate when dissolved in water, which can revert to its anhydrous form upon heating . The compound is known to polymerize over time, leading to the formation of solid structures .
Antimicrobial Activity
Phenylglyoxal exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that at a concentration of 0.06 mM, PG can delay the germination of Clostridium botulinum spores, while higher concentrations (125 mM) effectively target vegetative cells . Additionally, in food preservation studies, PG at 5 mM significantly delayed the production of botulinum neurotoxin in canned chicken and beef broths at 32°C for up to 48 hours .
Table 1: Antimicrobial Efficacy of Phenylglyoxal
Microbe | Concentration (mM) | Effect |
---|---|---|
Clostridium botulinum | 0.06 | Delayed germination |
Clostridium botulinum | 125 | Inhibited vegetative cell growth |
Botulinum neurotoxin | 5 | Delayed production in food products |
Enzyme Inhibition
PG is recognized as an arginine-modifying agent, which allows it to interact with various enzymes. For example, it has been shown to inhibit the binding of dexamethasone to the glucocorticoid receptor in mouse mammary cells . This interaction suggests that PG could alter receptor activity and potentially influence steroid hormone signaling pathways.
In another study, PG was found to significantly inactivate glucuronic acid transport across rat liver lysosomal membranes at a concentration of 1 mM . This suggests that PG can disrupt membrane transport activities, which may have implications for cellular metabolism and drug delivery systems.
Table 2: Enzyme Inhibition Effects of Phenylglyoxal
Enzyme/Activity | Concentration (mM) | Observed Effect |
---|---|---|
Glucocorticoid receptor binding | - | Inhibition of dexamethasone binding |
Glucuronic acid transport | 1 | Significant inactivation |
Mutagenicity and Cytotoxicity
Research has indicated that PG possesses mutagenic properties. In a mouse lymphoma assay without S9 activation, PG induced a high number of mutations at low concentrations (31.5 µM), demonstrating its potential as a mutagenic agent . The mutation index indicated a significant increase in mutants compared to control substances.
Furthermore, PG's cytotoxic effects have been observed in various cancer cell lines. Its ability to modify proteins through arginine interaction may contribute to its cytotoxicity, making it a compound of interest for cancer research .
Table 3: Mutagenicity Data for Phenylglyoxal
Concentration (µM) | Mutations Induced (per 10^6 cells) |
---|---|
31.5 | 659 |
Control | 300 |
Applications in Medical and Food Industries
Given its biological activities, phenylglyoxal has potential applications in several fields:
- Medical Applications : PG has been explored as a stabilizing agent for vascular graft prostheses by modifying the surface charge of collagen to reduce thrombogenicity . Its enzyme-inhibiting properties may also be leveraged in drug formulations targeting specific pathways.
- Food Preservation : The antimicrobial properties of PG suggest its use as a food additive to enhance shelf life by inhibiting spoilage organisms .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing phenylglyoxal monohydrate, and how can crystallization be optimized?
this compound is commonly synthesized via the oxidation of acetophenone using selenium dioxide in dioxane or aqueous ethanol. The hydrate form crystallizes efficiently from hot water (3.5–4 volumes), yielding a stable crystalline product . To optimize crystallization, ensure slow cooling and avoid excess solvent. Recovery of solvents like dioxane can improve cost-efficiency .
Q. How should this compound be stored to prevent polymerization?
this compound polymerizes readily in its liquid form. Storage as a monohydrate (white crystalline solid) at room temperature in airtight, light-protected containers with desiccants is recommended. For long-term stability, avoid exposure to moisture and heat .
Q. What functional groups in this compound make it reactive in organic synthesis?
The compound contains both an aldehyde and a ketone group, enabling reactions such as aldol condensations, Schiff base formations, and cyclizations. These groups are exploited in synthesizing heterocycles like indoles, hydantoins, and β-carbolines .
Q. How is this compound used to modify arginine residues in proteins?
The aldehyde group reacts selectively with the guanidino group of arginine under mild aqueous conditions (pH 7–9, 25–37°C). This modification is used to study protein structure-function relationships or block enzymatic activity .
Advanced Research Questions
Q. How can polymerization of phenylglyoxal be suppressed during reactions requiring its monomeric form?
Polymerization occurs via aldol self-condensation. To mitigate this, use freshly distilled monomeric phenylglyoxal (recovered from the hydrate via vacuum distillation) and conduct reactions under inert atmospheres. Acidic or amine-free conditions are critical, as bases accelerate polymerization .
Q. Why does this compound show low reactivity in hydantoin synthesis with unsubstituted urea?
In catalytic condensation reactions with urea, this compound predominantly polymerizes, leaving <1% conversion to hydantoins. Substituted ureas (e.g., 1,3-dibenzylurea) improve reactivity by enhancing solubility and reducing competing side reactions .
Q. What mechanistic insights explain the radical pathway in phenylglyoxal-mediated amidination reactions?
Phenylglyoxal acts as an intermediate in copper-catalyzed C(sp³)–H amidination. Radical trapping experiments (e.g., using BHT) suggest a radical chain mechanism involving dimethylamine radicals generated from DMF. The phenylglyoxal-Schiff base intermediate facilitates C–N bond formation .
Q. How does the equilibrium between monohydrate and dihydrate forms impact reactivity in aqueous systems?
Unlike p-nitrophenylglyoxal, this compound does not form stable dihydrates in water. This simplifies its use in aqueous reactions (e.g., aldol condensations) but requires careful pH control to prevent hydrate dissociation and undesired side reactions .
Q. What strategies improve enantioselectivity in organocatalyzed aldol reactions with this compound?
Chiral catalysts like N-tosyl-(Sa)-binam-L-prolinamide promote asymmetric aldol reactions with aldehydes, achieving up to 97% enantiomeric excess. Key factors include catalyst loading (10 mol%), solvent choice (acetonitrile or water), and temperature control (25°C) .
Q. How can this compound be utilized in synthesizing fluorescent probes for metal ion detection?
Condensation with rhodamine B hydrazide forms a Hg²⁺-selective probe. Post-synthetic reduction with NaBH₄ stabilizes the Schiff base, enabling selective fluorescence quenching. Linearity in Hg²⁺ detection (5×10⁻⁷–2×10⁻⁶ mol/L) is achieved via NMR and ESI-MS characterization .
Q. Data Contradiction and Troubleshooting
Q. Why do some studies report successful glycouril synthesis with this compound, while others observe no product?
Discrepancies arise from solvent and urea substituent effects. For example, 1,3-dibenzylurea in degassed acetonitrile with diphenylphosphoric acid yields hydantoins, whereas unsubstituted urea in non-degassed solvents fails due to poor solubility and competing polymerization .
Q. How can conflicting results in phenylglyoxal-mediated protein modification be resolved?
Variability in arginine reactivity stems from steric hindrance or local pH effects. Use controlled reaction times (30–60 min) and validate modifications via mass spectrometry or activity assays to confirm site-specific labeling .
Q. Methodological Recommendations
- Purification: Column chromatography (hexane/ethyl acetate gradients) or silica gel filtration effectively isolates reaction products .
- Characterization: Employ ¹H/¹³C NMR, HRMS, and X-ray crystallography for structural confirmation .
- Reaction Monitoring: Use TLC with UV visualization or in-situ NMR to track phenylglyoxal consumption .
Properties
IUPAC Name |
2-oxo-2-phenylacetaldehyde;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2.H2O/c9-6-8(10)7-4-2-1-3-5-7;/h1-6H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBLQKZERMAVDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018278 | |
Record name | Glyoxal, phenyl-, hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78146-52-8 | |
Record name | Glyoxal, phenyl-, hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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